tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate

Pharmaceutical Quality Control Analytical Method Validation Reference Standards

tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate (CAS 848488-71-1) is a Boc-protected, chiral pyrrolidine derivative bearing a carbamoyl substituent at C-2 and a hydroxyl group at C-4. The compound exists as the (2R,4R) stereoisomer, appearing as a white to off-white crystalline solid with a melting point of 152–156 °C, moderate solubility in methanol and ethyl acetate, and sensitivity to hydrolysis.

Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
CAS No. 848488-71-1
Cat. No. B3157335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
CAS848488-71-1
Molecular FormulaC10H18N2O4
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)N)O
InChIInChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)
InChIKeyISGKNURQVBUGBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate (CAS 848488-71-1): Procurement-Grade Evidence for the (2R,4R)-Configured Pyrrolidine Building Block


tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate (CAS 848488-71-1) is a Boc-protected, chiral pyrrolidine derivative bearing a carbamoyl substituent at C-2 and a hydroxyl group at C-4. The compound exists as the (2R,4R) stereoisomer, appearing as a white to off-white crystalline solid with a melting point of 152–156 °C, moderate solubility in methanol and ethyl acetate, and sensitivity to hydrolysis . It serves as a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science, with documented applications in NSAID production, fungicide development, and metal-organic framework construction . Its unique stereochemistry and protected functional groups make it a critical starting material for constructing complex molecules with defined three-dimensional architecture, particularly in antiviral protease inhibitor programs .

Why Stereochemistry and Certification Status Prevent Generic Substitution of (2R,4R)-tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate


Although tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate exists as four distinct stereoisomers (2R,4R; 2S,4S; 2S,4R; 2R,4S), these isomers are not interchangeable in pharmaceutical development settings. The (2R,4R) isomer (CAS 848488-71-1) is uniquely designated as Pyrrolidine Impurity 11 and is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation . In contrast, the (2S,4R) and (2S,4S) isomers are marketed solely as research chemicals with lower purity specifications (typically 95–97%) and no regulatory certification . Furthermore, the (2R,4R) configuration is explicitly required in certain antiviral protease inhibitor pharmacophores, as demonstrated by the co-crystal structure of HIV-1 protease with a carbamoyl-decorated pyrrolidine-based inhibitor (PDB 2PWR), where the stereochemistry of the pyrrolidine core directly governs enzyme binding . Substituting an incorrect stereoisomer would compromise both regulatory compliance and target engagement.

Quantitative Differential Evidence for (2R,4R)-tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate vs. Closest Stereoisomeric Analogs


Regulatory Reference Standard Status: Pyrrolidine Impurity 11 vs. Research-Grade Stereoisomers

The (2R,4R) isomer (CAS 848488-71-1) is commercially designated as Pyrrolidine Impurity 11 and is supplied as a fully characterized reference standard compliant with ICH and pharmacopeial guidelines, including provision of a Certificate of Analysis (CoA) suitable for ANDA/DMF submissions . In contrast, the (2S,4R) isomer (CAS 109384-24-9) and the (2S,4S) isomer (CAS 266337-25-1) are sold exclusively as research chemicals with no regulatory certification and are explicitly labeled ‘for research use only’ .

Pharmaceutical Quality Control Analytical Method Validation Reference Standards

Purity Level Differentiation: 98% (2R,4R) vs. 95–97% for Competing Isomers

The (2R,4R) isomer is commercially available at 98% purity from major suppliers such as ChemScene . By comparison, the (2S,4R) isomer (CAS 109384-24-9) is routinely listed at 97% purity , and the (2S,4S) isomer (CAS 266337-25-1) is typically offered at 95–97% purity . While these differences appear modest, even a 1–3% purity gap can introduce significant variation in multi-step synthetic yields and final API purity profiles.

Chemical Purity Procurement Specification Synthesis Reproducibility

Lipophilicity (LogP) Differentiation: -0.158 for (2R,4R) vs. +0.480 for (2S,4S)

Computational prediction data reveal a marked difference in lipophilicity between stereoisomers. The (2R,4R) isomer exhibits a calculated LogP of -0.158 , whereas the (2S,4S) isomer (CAS 266337-25-1) shows a LogP of +0.480 . This 0.638 LogP unit difference reflects altered hydrogen-bonding presentation of the hydroxyl and carbamoyl groups due to stereochemical inversion, which can influence membrane permeability, solubility, and protein binding in downstream drug candidates.

Lipophilicity Drug-likeness ADME Prediction

Unique MDL Identifier for Unambiguous Procurement: MFCD32791914 vs. MFCD16883081 and MFCD17676444

The (2R,4R) isomer (CAS 848488-71-1) carries the unique MDL number MFCD32791914 . This identifier is distinct from the (2S,4R) isomer (MDL MFCD16883081, CAS 109384-24-9) and the (2S,4S) isomer (MDL MFCD17676444, CAS 266337-25-1) . MDL numbers provide an unambiguous cheminformatics handle for electronic procurement systems, eliminating the risk of stereoisomer mis-shipment that can occur when relying solely on IUPAC nomenclature or CAS numbers, particularly in automated purchasing workflows.

Chemical Identity Traceability Procurement Accuracy Inventory Management

Structural Biology Evidence: (2R,4R) Scaffold in HIV-1 Protease Inhibitor Co-Crystal Structure

The (2R,4R)-configured pyrrolidine scaffold bearing a carbamoyl substituent has been crystallographically validated as a core motif in HIV-1 protease inhibitor design. PDB entry 2PWR (resolution not disclosed in the header) shows HIV-1 protease in complex with a carbamoyl-decorated pyrrolidine-based inhibitor that exploits the (2R,4R) stereochemistry for optimal active-site complementarity . No equivalent co-crystal structures are reported for the (2S,4R) or (2S,4S) stereoisomers in complex with HIV-1 protease, indicating that stereochemical inversion would abrogate the specific hydrogen-bonding and steric interactions required for binding.

Antiviral Drug Design HIV Protease Structure-Based Drug Discovery

Procurement-Anchored Application Scenarios for (2R,4R)-tert-Butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate


Pharmaceutical Impurity Reference Standard for ANDA/DMF Submissions

Analytical laboratories and QC departments developing ANDA or DMF packages for pyrrolidine-containing APIs can directly deploy (2R,4R)-tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate as Pyrrolidine Impurity 11. This reference standard is fully characterized and compliant with ICH and pharmacopeial guidelines, enabling robust method validation and impurity profiling without the need for in-house certification . No other stereoisomer of this scaffold is commercially available as a certified impurity standard.

Key Chiral Intermediate for HIV-1 Protease Inhibitor Synthesis

Medicinal chemistry teams engaged in structure-based design of HIV-1 protease inhibitors can rely on the (2R,4R) scaffold to construct carbamoyl-decorated pyrrolidine cores that have been crystallographically validated to bind the HIV-1 protease active site (PDB 2PWR) . The Boc protecting group and hydroxyl handle enable orthogonal synthetic elaboration, making this intermediate ideal for constructing focused libraries of antiviral candidates.

Stereochemically Defined Building Block for NSAID Intermediate Synthesis

Process chemistry groups developing non-steroidal anti-inflammatory drug (NSAID) candidates can utilize the (2R,4R) isomer as a chiral intermediate, as documented in medicinal chemistry literature on pyrrolidine-derived anti-inflammatory agents . The defined (2R,4R) stereochemistry ensures consistent diastereomeric purity in downstream products, a critical parameter for reproducible pharmacological activity and regulatory filing.

High-Purity Starting Material for Multi-Step cGMP Synthesis

For cGMP manufacturing campaigns requiring tight control over intermediate purity, the 98% purity specification of the (2R,4R) isomer provides a measurable advantage over the 95–97% purity range typical of competing stereoisomers . This purity differential reduces the burden on downstream purification steps and lowers the risk of impurity-related batch failure in late-stage API production.

Quote Request

Request a Quote for tert-butyl 2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.